(4-Bromo-6-chloro-1H-indazol-3-yl)methanol
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Overview
Description
(4-Bromo-6-chloro-1H-indazol-3-yl)methanol is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are used in various medicinal and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-6-chloro-1H-indazol-3-yl)methanol typically involves the cyclization of ortho-substituted benzylidenehydrazine derivatives. One common method includes the reaction of 2-bromo-6-chlorobenzaldehyde with hydrazine under specific conditions to form the indazole ring . The reaction is often carried out in aprotic polar solvents such as NMP (N-Methyl-2-pyrrolidone) or DMSO (Dimethyl sulfoxide) at mild temperatures (around 60°C) with hydrazine hydrate and sodium acetate as reagents .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-6-chloro-1H-indazol-3-yl)methanol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the halogen substituents or to modify the indazole ring.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to replace the halogen atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility for further applications.
Scientific Research Applications
(4-Bromo-6-chloro-1H-indazol-3-yl)methanol has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic properties.
Medicine: Research focuses on its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-Bromo-6-chloro-1H-indazol-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound’s indazole core can interact with enzymes, receptors, and other proteins, modulating their activity. For instance, indazole derivatives have been shown to inhibit enzymes like cyclooxygenase (COX) and kinases, which play crucial roles in inflammation and cancer .
Comparison with Similar Compounds
Similar Compounds
- (6-Bromo-1H-indazol-4-yl)methanol
- 7-Bromo-4-chloro-1-methyl-1H-indazol-3-amine
- Methyl 6-bromo-3-chloro-1H-indazole-4-carboxylate
Uniqueness
(4-Bromo-6-chloro-1H-indazol-3-yl)methanol is unique due to its specific bromine and chlorine substitutions, which confer distinct chemical properties and reactivity.
Properties
IUPAC Name |
(4-bromo-6-chloro-2H-indazol-3-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClN2O/c9-5-1-4(10)2-6-8(5)7(3-13)12-11-6/h1-2,13H,3H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAALDVWTFGWCBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C(NN=C21)CO)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.50 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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